3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Description

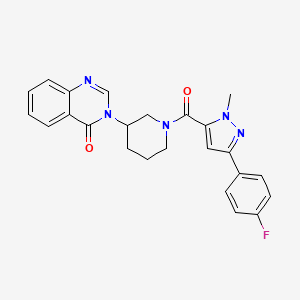

The compound 3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a fused bicyclic quinazolin-4(3H)-one core. Key structural features include:

- A piperidin-3-yl group substituted at the 3-position of the quinazolinone ring.

- A 1-methyl-1H-pyrazole-5-carbonyl moiety attached to the piperidine ring.

- A 4-fluorophenyl substituent on the pyrazole ring.

This structure combines pharmacophores associated with bioactivity, such as the quinazolinone core (known for antimicrobial and anticancer properties) and fluorinated aromatic systems (enhancing metabolic stability and binding affinity) .

Properties

IUPAC Name |

3-[1-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]piperidin-3-yl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN5O2/c1-28-22(13-21(27-28)16-8-10-17(25)11-9-16)24(32)29-12-4-5-18(14-29)30-15-26-20-7-3-2-6-19(20)23(30)31/h2-3,6-11,13,15,18H,4-5,12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPPZTJDZPHUMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCCC(C3)N4C=NC5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunotherapy. This article explores its synthesis, biological activity, and the mechanisms through which it exerts its effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the Pyrazole Ring : The initial step often involves the condensation of a substituted phenyl compound with hydrazine derivatives to form the pyrazole core.

- Piperidine Attachment : The piperidine moiety is introduced through nucleophilic substitution or coupling reactions.

- Quinazolinone Formation : The final step involves cyclization to form the quinazolinone structure, which is crucial for the biological activity of the compound.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, quinazoline derivatives have been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.

- EGFR Inhibition : Compounds similar to this compound have been reported to act as inhibitors of the epidermal growth factor receptor (EGFR), a key player in many cancers. For example, derivatives with thiadiazole and pyrazole rings demonstrated IC50 values in the low micromolar range against A549 lung cancer cells, indicating potent inhibitory activity .

Immunomodulatory Effects

The compound's potential as an immunomodulator is also noteworthy. It may interact with immune checkpoints such as PD-1/PD-L1, which are crucial in tumor immune evasion. Small molecule inhibitors targeting this pathway have shown promise in enhancing T-cell responses against tumors .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinase Activity : By mimicking ATP binding, it may inhibit kinase activities associated with oncogenic signaling pathways.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .

- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at the G2/M phase, preventing further proliferation of cancer cells.

Case Studies

Several studies have investigated the biological activity of related compounds:

- A study on quinazoline derivatives demonstrated their effectiveness against various cancer cell lines, showing significant cytotoxicity and potential for further development as therapeutic agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 5.176 ± 0.164 | EGFR inhibition |

| Compound B | MCF7 | 1.537 ± 0.097 | Apoptosis induction |

| Compound C | HCT116 | 8.493 ± 0.667 | Cell cycle arrest |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that quinazolinone derivatives, including those similar to the target compound, exhibit promising anticancer properties. For instance, compounds derived from quinazolinones have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the synthesis of novel quinazolinone compounds that demonstrated significant cytotoxicity against several cancer cell lines, suggesting that the target compound may also possess similar properties .

2. Antimicrobial Properties

Compounds featuring pyrazole and quinazolinone scaffolds have been investigated for their antimicrobial activities. Research has demonstrated that such compounds can effectively inhibit the growth of various bacterial strains and fungi. The incorporation of fluorinated phenyl groups enhances their bioactivity, which may be applicable in developing new antimicrobial agents .

3. Neuropharmacological Effects

The piperidine moiety in the compound is associated with neuropharmacological activity, particularly as a potential modulator of neurotransmitter systems. Studies have shown that piperidine derivatives can act as ligands for various receptors, including serotonin and dopamine receptors, which are critical in treating neurological disorders such as depression and anxiety .

Agricultural Applications

1. Fungicidal Activity

The target compound's structure suggests potential fungicidal properties. Quinazolinone derivatives have been extensively studied for their antifungal activities against phytopathogenic fungi. For example, certain quinazolinone compounds demonstrated higher efficacy than commercial fungicides in inhibiting fungal growth, indicating that the target compound could be developed as a novel agricultural fungicide .

2. Herbicidal Potential

Research into similar pyrazole-based compounds has revealed their potential as herbicides. The structural characteristics of these compounds allow them to interfere with plant growth mechanisms, making them suitable candidates for herbicide development .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of compounds like 3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is crucial for optimizing their efficacy and reducing toxicity. Key factors influencing activity include:

- Substituent Effects : The presence of electron-withdrawing or electron-donating groups can significantly alter biological activity.

- Fluorination : The introduction of fluorine atoms has been shown to enhance potency against specific biological targets while improving pharmacokinetic properties .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Reactivity of the Quinazolin-4(3H)-one Core

The quinazolinone ring is susceptible to nucleophilic attack and oxidative modifications:

-

Nucleophilic Ring-Opening : Under basic conditions (e.g., KOH/EtOH), the lactam carbonyl may undergo hydrolysis, yielding anthranilic acid derivatives. For example, analogous quinazolinones react with hydrazine hydrate to form pyrazolin-5-one derivatives .

-

Oxidative Ring-Opening : Heating with pyrrolidine in DMSO/KCO triggers oxidative cleavage of the C-ring, forming amide-linked open-chain products (observed in Luotonin A derivatives) .

Table 1: Representative Reactions of the Quinazolinone Moiety

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| Hydrazine addition | Hydrazine hydrate, ethanol | Pyrazolin-5-one derivatives | |

| Oxidative cleavage | Pyrrolidine, DMSO, 100°C | Amide-functionalized open-chain compounds |

Pyrazole Moiety Reactivity

The 3-(4-fluorophenyl)-1-methyl-1H-pyrazole subunit demonstrates electrophilic substitution and stability:

Piperidine Carbonyl Reactivity

The amide linkage between pyrazole and piperidine is prone to hydrolysis:

-

Acidic Hydrolysis : Treatment with HCl/HO cleaves the carbonyl bond, releasing 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid and piperidin-3-yl-quinazolinone.

-

Nucleophilic Acyl Substitution : Reactivity with Grignard reagents or amines is sterically hindered but feasible under high-temperature catalysis (e.g., Zn(OTf)) .

Fluorophenyl Group Reactivity

The para-fluorophenyl group participates in:

-

Nucleophilic Aromatic Substitution (SNAr) : Activated by the fluorine atom, substitution with strong nucleophiles (e.g., piperidine) occurs under microwave irradiation .

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids is feasible using Pd(PPh) catalyst .

Multi-Component Reactions

The compound’s hybrid structure enables participation in tandem reactions:

-

Cycloaddition : The pyrazole’s electron-deficient C-5 position engages in 1,3-dipolar cycloadditions with diazo compounds, forming fused polyheterocycles .

-

Oxidative Functionalization : KMnO-mediated oxidation introduces hydroxyl groups at the quinazolinone’s C-2 position .

Stability and Degradation Pathways

-

Photodegradation : UV exposure induces C-F bond cleavage, forming phenolic byproducts.

-

Thermal Stability : Decomposition above 250°C generates CO and fluorobenzene fragments (TGA-DSC data inferred from).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Analogues

2.1.1. Quinazolinone Derivatives with Piperidine/Pyrazole Moieties

- Compound 7e: 2-((4-Benzylpiperidin-1-yl)methyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one Key differences: Replaces the pyrazole-carbonyl-piperidine group with a benzylpiperidinylmethyl chain. Spectroscopic data: IR peaks at 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N); NMR δ 7.2–8.1 ppm (quinazolinone aromatic protons) .

- Compound 9a: 3-(4-Fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one Key differences: Lacks the pyrazole-piperidine system but retains the fluorophenyl-quinazolinone core. Biological activity: Exhibits antibacterial activity against Proteus vulgaris (inhibition zone: 1.1 cm) and Bacillus subtilis (1.4 cm) .

Pyrazole-Containing Analogues

- Example 76 (): 2-(1-(4-amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Key differences: Chromen-4-one core instead of quinazolinone; dual fluorophenyl groups. Synthetic relevance: Highlights the utility of Suzuki-Miyaura coupling for introducing heteroaromatic substituents .

Compound 53g () : 8-(4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one

Key Structural and Functional Insights

- Fluorophenyl vs. Chlorophenyl Substitution :

- Pyrazole vs. Benzylpiperidine Moieties :

- The pyrazole-carbonyl group in the target compound may improve solubility over the benzylpiperidine in 7e , as carbonyl groups enhance polarity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer : Conventional synthesis involves multi-step reactions, including Knoevenagel condensations and piperidine acylation. Non-conventional methods (e.g., microwave- or ultrasonic-assisted reactions) reduce reaction time by 40–60% and improve yields (e.g., from 65% to 85%) by enhancing reaction homogeneity and energy transfer . Key steps include:

- Piperidine-3-ylquinazolin-4(3H)-one intermediate preparation.

- Coupling with 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid via carbodiimide-mediated amidation.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

- Methodological Answer :

- NMR : - and -NMR identify proton environments (e.g., quinazolinone C=O at ~165 ppm) and aromatic substituents (4-fluorophenyl: signals at 7.2–7.8 ppm) .

- HPLC-MS : Confirms molecular weight (e.g., [M+H]+ at m/z ~495) and purity (>95%) using C18 columns (acetonitrile/water mobile phase) .

- XRD : Resolves piperidine and pyrazole ring conformations in crystal lattices .

Q. What in vitro assays are recommended for preliminary biological evaluation?

- Methodological Answer :

- Enzyme inhibition : Screen against kinases (e.g., PI3K, EGFR) using fluorescence-based assays (IC determination) .

- Antimicrobial activity : Broth microdilution (MIC values against Gram+/Gram− bacteria, fungi) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .

Advanced Research Questions

Q. How can computational modeling predict target binding modes and selectivity?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase: pyrazole carbonyl forms H-bonds with Met793) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .

- QSAR models : Relate logP and Hammett σ values to IC trends across analogues .

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) alter pharmacokinetic properties?

- Methodological Answer :

- LogP/D calculations (ChemAxon) : Fluorine substitution increases lipophilicity (LogP +0.5), enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Metabolic stability : Incubate with liver microsomes; LC-MS identifies oxidative metabolites (e.g., piperidine N-demethylation) .

- SAR : 4-Fluorophenyl enhances kinase inhibition (IC 0.8 μM vs. 3.2 μM for unsubstituted phenyl) due to electronegative interactions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) to exclude solvent artifacts .

- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify secondary targets (e.g., CDK2 inhibition masking EGFR selectivity) .

- Meta-analysis : Compare IC values from >3 independent studies; apply ANOVA to assess significance (p<0.05) .

Q. What are the challenges in establishing robust structure-activity relationships (SAR)?

- Methodological Answer :

- Conformational flexibility : Piperidine ring puckering alters binding pocket access; use constrained analogues (e.g., spirocyclic derivatives) to isolate effects .

- Synthetic accessibility : Bulky substituents (e.g., trifluoromethyl) require tailored coupling agents (e.g., HATU vs. EDC) to avoid steric hindrance .

- Data normalization : Calibrate bioactivity data against reference compounds (e.g., staurosporine for kinases) to control inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.